(6-Amino-5-methylpyridin-3-yl)methanol
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Overview
Description
(6-Amino-5-methylpyridin-3-yl)methanol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is characterized by the presence of an amino group, a methyl group, and a hydroxymethyl group attached to a pyridine ring. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-5-methylpyridin-3-yl)methanol typically involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to a hydroxymethyl group .
Industrial Production Methods
The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-5-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: (6-Amino-5-methylpyridin-3-yl)carboxylic acid
Reduction: (6-Amino-5-methylpyridin-3-yl)methane
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
(6-Amino-5-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Amino-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Amino-6-methylpyridin-3-yl)methanol: Similar structure but with different positioning of the amino and methyl groups.
(6-Amino-5-methylpyridin-3-yl)carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(6-Amino-5-methylpyridin-3-yl)methanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(6-amino-5-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9) |
InChI Key |
GPBBLGWKSBXTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N)CO |
Origin of Product |
United States |
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